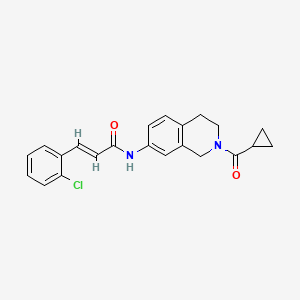

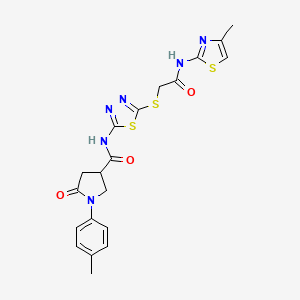

![molecular formula C20H21N3O2 B2867175 (Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile CAS No. 1281692-06-5](/img/structure/B2867175.png)

(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a furan ring, a piperazine ring, and a nitrile group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . A nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced via a reaction with furfuryl alcohol . The piperazine ring could potentially be introduced through a reaction with a suitable piperazine derivative . The nitrile group might be introduced through a reaction with a suitable cyanide compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and piperazine rings would likely contribute to the compound’s overall polarity and could potentially participate in various intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the furan ring, the piperazine ring, and the nitrile group. For example, the furan ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The piperazine ring might undergo reactions typical of amines, such as acid-base reactions . The nitrile group might undergo reactions such as hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple polar groups might make the compound soluble in polar solvents .Scientific Research Applications

Antidepressant and Antianxiety Properties

One study focused on the synthesis of novel derivatives related to piperazine compounds, which included structures similar to the given compound. These derivatives were evaluated for their antidepressant activities using Porsolt’s behavioral despair test and antianxiety activities using the plus maze method. Certain compounds in this series showed significant antidepressant and antianxiety effects, highlighting the potential therapeutic applications of these chemicals in mental health treatment (J. Kumar et al., 2017).

Carbon Dioxide Capture Efficiency

Another application area is in carbon capture technologies, where derivatives of piperazine, a component of the given compound, have been studied for their efficiency in capturing CO2. Aqueous piperazine solutions have been identified as novel solvents for CO2 capture due to their high resistance to thermal degradation and oxidation, offering a more sustainable and efficient approach to reducing greenhouse gas emissions (S. Freeman et al., 2010).

Potential in Cancer Therapy

Research into heteroleptic platinum(II) dithiocarbamates, which share structural similarities with the queried compound, demonstrated promising anticancer activity. These complexes showed a high potency against various cancer cell lines, indicating the potential of such compounds in developing new cancer therapies (M. Amir et al., 2016).

Agricultural Applications

The synthesis and biological activity of novel furan/thiophene and piperazine-containing (bis)1,2,4-triazole Mannich bases have also been explored. These compounds exhibited significant in vitro and in vivo fungicidal activity against several plant fungi, suggesting their potential use as agrochemicals with novel heterocyclic structures (Baolei Wang et al., 2015).

Analytical Chemistry

In the field of analytical chemistry, the development and validation of methods for determining specific compounds within pharmaceutical formulations highlight the relevance of these chemical structures in ensuring drug quality and efficacy. For instance, a study elaborated a highly sensitive and selective HPLC-DAD method for the determination of a compound structurally related to the queried chemical in injection solutions (B. Varynskyi et al., 2017).

properties

IUPAC Name |

(Z)-3-(furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c21-16-18(15-19-7-4-14-25-19)20(24)23-12-10-22(11-13-23)9-8-17-5-2-1-3-6-17/h1-7,14-15H,8-13H2/b18-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULQIBOWQGTXEO-SDXDJHTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)/C(=C\C3=CC=CO3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

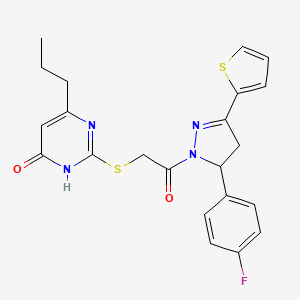

![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)

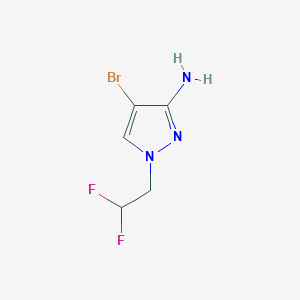

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)

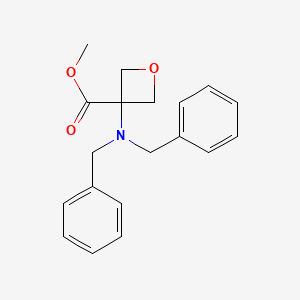

![2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid](/img/structure/B2867099.png)

![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide](/img/structure/B2867109.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2867110.png)

![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)